2,4,5,6-Tetraaminopyrimidine
Overview
Description
2,4,5,6-Tetraaminopyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of four amino groups attached to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure allows for a high degree of reactivity and the potential for a wide range of chemical transformations .
Synthesis Analysis
The synthesis of 2,4,5,6-tetraaminopyrimidine derivatives can be achieved through various methods. One approach involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which yields the triaminopyrimidine core with high regioselectivity . Another method includes the condensation of tetraaminopyrimidine with phenylethylglyoxal acetal, leading to the formation of diaminopteridine derivatives . These synthetic routes demonstrate the compound's utility in constructing complex pyrimidine-based frameworks.
Molecular Structure Analysis
The molecular structure of 2,4,5,6-tetraaminopyrimidine and its derivatives is crucial for their reactivity and the formation of various supramolecular structures. For instance, the reaction with chalcones in the presence of acetic acid leads to the formation of 1H-pyrimido[4,5-b][1,4]diazepine derivatives, indicating a cyclization process that involves condensation and Michael type addition . The crystal structures of organic salts formed by triaminopyrimidine and selected carboxylic acids reveal a variety of hydrogen bonds that direct the molecular crystals into stacking modes .
Chemical Reactions Analysis
2,4,5,6-Tetraaminopyrimidine participates in a range of chemical reactions, often acting as a nucleophile due to its amino groups. It can react with 3-dimethylaminopropiophenones to yield 4-aryl-2,3-dihydropyrimido[4,5-b][1,4]diazepines with high regioselectivity . Additionally, it can form 2-aryl-2,3-dihydro-4-styrylpyrimidodiazepines when reacted with diarylidenacetones . These reactions highlight the compound's ability to engage in complex transformations leading to diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5,6-tetraaminopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of multiple amino groups contributes to their basicity and ability to form salts with carboxylic acids . The robust hydrogen bonds formed in these salts play a significant role in the construction of their supramolecular structures. Furthermore, the reactivity of these compounds can be modulated by the introduction of various substituents, as seen in the synthesis of tetrazolo[1,5-a]pyrimidines and azidopyrimidines .
Scientific Research Applications
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Pharmaceutical Chemistry
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Dermatology
- Application : 2,4,5,6-Tetraminopyrimidine sulfate is studied for its phototoxicity effects on human skin keratinocytes at ambient UVR exposure .
- Method : The method of application or experimental procedures are not provided in the source .
- Results : The results of this study are not provided in the source .
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Chemical Synthesis
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Chemical Production
- Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used in a process for its preparation from 2,4,6-triamino-5-phenylazopyrimidine .
- Method : The compound is suspended in water or alcohol or dissolved in a diluted base, and is hydrogenated in the presence of a catalyst containing palladium on carbon at 50 to 180 degrees C and an excess pressure of 0 to 60 bar. The product is precipitated by the addition of sulfuric acid .
- Results : The results of this application are not provided in the source .
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Chemical Synthesis
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Chemical Production
- Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used in a process for its preparation from 2,4,6-triamino-5-phenylazopyrimidine .
- Method : The compound is suspended in water or alcohol or dissolved in a diluted base, and is hydrogenated in the presence of a catalyst containing palladium on carbon at 50 to 180 degrees C and an excess pressure of 0 to 60 bar. The product is precipitated by the addition of sulfuric acid .
- Results : The results of this application are not provided in the source .
Safety And Hazards
Future Directions
2,4,5,6-Tetraaminopyrimidine is used as an intermediate in the production of Methotrexate , a drug used in cancer chemotherapy. Therefore, the future directions of 2,4,5,6-Tetraaminopyrimidine are likely to be influenced by the developments in the field of cancer therapeutics. Additionally, it is used in the synthesis of a variety of compounds that are used in the production of cosmetics and pharmaceuticals , suggesting potential applications in these industries.
properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKPUQWIFJRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043807 | |
Record name | tetra-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-Tetraaminopyrimidine | |
CAS RN |
1004-74-6 | |
Record name | Tetraaminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra-aminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tetra-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-tetraaminopyrimidine sulphate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRA-AMINOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FC717FE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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